4-(4-Methyl-4H-1,2,4-triazol-3-YL)piperidine hydrochloride
Overview
Description
“4-methyl-4H-1,2,4-triazol-3-yl” is a compound with the molecular weight of 112.13 . It’s a powder at room temperature .
Molecular Structure Analysis
The InChI code for “4-methyl-4H-1,2,4-triazol-3-yl” is 1S/C4H8N4/c1-8-3-6-7-4(8)2-5/h3H,2,5H2,1H3
.
Physical And Chemical Properties Analysis
“4-methyl-4H-1,2,4-triazol-3-yl” is a powder at room temperature . It has a melting point of 41-45°C .
Scientific Research Applications
Synthesis and Structural Analysis
- Researchers have synthesized various derivatives of 1,2,4-triazoles, including 4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine, and analyzed their structures. These studies have focused on developing efficient synthesis methods and understanding the molecular structure of these compounds (Watanabe et al., 1993), (Shukla et al., 2017).
Antimicrobial Activities
- Several studies have explored the antimicrobial properties of 1,2,4-triazole derivatives. Compounds synthesized from reactions involving primary amines, including piperidine derivatives, have shown good to moderate activities against various microorganisms (Bektaş et al., 2007), (Krolenko et al., 2016).
Pharmacological Applications
- Research has been conducted on the potential use of 1,2,4-triazole derivatives in various pharmacological applications. This includes the development of selective h5-HT1D agonists for the treatment of migraine, using piperidine-based structures (Bourrain et al., 1999). Additionally, the synthesis of compounds with anti-arrhythmic activities, involving piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives, has been explored (Abdel‐Aziz et al., 2009).
Enzyme Inhibition Properties
- Novel azinane triazole-based derivatives, including piperidine analogs, have been synthesized and evaluated as effective inhibitors of various enzymes, which are important in the treatment of diseases like Alzheimer’s and diabetes mellitus (Asif et al., 2022).
Anti-Cancer Activity
- The tautomeric properties, conformations, and mechanism behind the anti-cancer properties of benzimidazole derivatives bearing a 1,2,4-triazole ring have been studied. This includes the evaluation of these compounds as potential inhibitors of the EGFR (Epidermal Growth Factor Receptor), which is significant in cancer therapy (Karayel, 2021).
Corrosion Inhibition
- Piperidine derivatives, including those with 1,2,4-triazole rings, have been synthesized and studied for their inhibitory effect on the corrosion of metals like brass in natural seawater. This research contributes to the development of effective corrosion inhibitors (Raj & Rajendran, 2013).
Safety And Hazards
properties
IUPAC Name |
4-(4-methyl-1,2,4-triazol-3-yl)piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4.ClH/c1-12-6-10-11-8(12)7-2-4-9-5-3-7;/h6-7,9H,2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUPNLPWZBNAOSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50697166 | |
Record name | 4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50697166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methyl-4H-1,2,4-triazol-3-YL)piperidine hydrochloride | |
CAS RN |
297171-80-3 | |
Record name | 4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50697166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.